molecular formula C22H23N3O6S2 B2943443 N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 1324707-47-2

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2943443
CAS RN: 1324707-47-2
M. Wt: 489.56
InChI Key: FABZQVBYEIDMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C22H23N3O6S2 and its molecular weight is 489.56. The purity is usually 95%.
BenchChem offers high-quality N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Agonist Properties and Potential Therapeutic Applications

Research has explored the synthesis and evaluation of various N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines for their dopamine-like ability to dilate renal arteries, indicating potential therapeutic applications in treating conditions related to dopamine function (Jacob et al., 1981).

Anticancer Activity

The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been investigated for their potential as anticancer agents. These compounds have shown a range of biological properties, including potent cytotoxicity against various cancer cell lines, suggesting their value in the development of novel cancer treatments (Redda et al., 2010).

Antimicrobial Activity

Several studies have synthesized and characterized derivatives containing tetrahydroisoquinoline moieties for their antimicrobial activity. These compounds have demonstrated significant inhibition of bacterial and fungal growth, highlighting their potential in creating new antimicrobial treatments (Ahmed et al., 2006; Grassberger et al., 1984).

Synthesis and Characterization for Drug Development

Research on the synthesis and characterization of new compounds with tetrahydroisoquinoline structures has been conducted to evaluate their potential as drug candidates for various diseases. These studies contribute to the understanding of the chemical and pharmacological properties of tetrahydroisoquinoline derivatives and their potential applications in drug development (Fang et al., 2016).

properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-14-6-9-19(31-14)18(26)13-23-21(27)22(28)24-16-8-7-15-4-2-10-25(17(15)12-16)33(29,30)20-5-3-11-32-20/h3,5-9,11-12,18,26H,2,4,10,13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABZQVBYEIDMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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